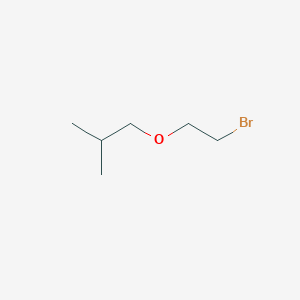

1-(2-bromoethoxy)-2-methylpropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-6(2)5-8-4-3-7/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZQNJCVYHJEIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 2 Bromoethoxy 2 Methylpropane

Established Reaction Pathways for Ether Formation in Bromoalkane Synthesis

The formation of the ether linkage in 1-(2-bromoethoxy)-2-methylpropane is a critical step in its synthesis. Traditional methods for ether synthesis, particularly the Williamson ether synthesis, provide a foundational framework.

Adaptations of Williamson Ether Synthesis for Bromoethoxy Systems

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org Developed in 1850, this reaction typically involves the SN2 reaction between an alkoxide ion and a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com The mechanism proceeds via a backside attack on the electrophilic carbon by the nucleophilic alkoxide, leading to the formation of an ether and the displacement of a halide leaving group. wikipedia.org

For the synthesis of an asymmetrical ether like this compound, there are two primary approaches derived from the Williamson synthesis:

Route A: Reaction of sodium isobutoxide with a 1,2-dihaloethane (e.g., 1-bromo-2-chloroethane (B52838) or 1,2-dibromoethane).

Route B: Reaction of a sodium 2-bromoethoxide with an isobutyl halide (e.g., isobutyl bromide).

The success of the Williamson synthesis is highly dependent on the structure of the reactants. The reaction works best with primary alkyl halides, as secondary and tertiary alkyl halides tend to undergo elimination reactions as a major side reaction. wikipedia.orgmasterorganicchemistry.com

| Route | Alkoxide (Nucleophile) | Alkyl Halide (Electrophile) | Primary Consideration |

|---|---|---|---|

| A | Sodium isobutoxide | 1,2-dibromoethane (B42909) | Chemoselectivity: reaction at one bromine atom. |

| B | Sodium 2-bromoethoxide | Isobutyl bromide (1-bromo-2-methylpropane) | Stability of the bromo-alkoxide nucleophile. |

Considerations of Steric Hindrance and Regioselectivity in Alkylation Reactions

Steric hindrance and regioselectivity are critical factors that influence the outcome of alkylation reactions in ether synthesis. In the Williamson ether synthesis, steric hindrance around the reaction center can significantly slow down the SN2 reaction rate or favor competing elimination (E2) pathways. wikipedia.org

Steric Hindrance: The alkylating agent should ideally be a primary halide. wikipedia.org Isobutyl bromide ((CH₃)₂CHCH₂Br) is a primary alkyl halide, making it a suitable substrate for the SN2 reaction. sigmaaldrich.com However, the isobutyl group is more sterically bulky than a simple ethyl or methyl group, which can impact reaction kinetics. The alkoxide can be primary, secondary, or even tertiary, but bulky alkoxides can also promote elimination, especially when reacting with sterically hindered alkyl halides. wikipedia.org

Regioselectivity: This refers to the preference for bond formation at one position over another. In the context of synthesizing this compound, regioselectivity becomes a key issue when using starting materials with multiple reactive sites. For example, in the reaction of an alkoxide with 1,2-dibromoethane, the goal is to achieve mono-alkylation rather than di-alkylation or elimination. The synthesis of specific brominated phenols has demonstrated that steric effects can be exploited to achieve high regioselectivity. ccspublishing.org.cn Similarly, controlling the regiochemical outcome is a central challenge in many organic syntheses, such as the preparation of bromohydrins. ed.gov

Advanced Synthetic Approaches for this compound

To overcome the limitations of classical methods, advanced synthetic approaches are continually being developed. These methods aim to improve reaction efficiency, yield, and selectivity.

Development of Novel Synthetic Routes for Enhanced Yield and Selectivity

Modern organic synthesis focuses on creating efficient and systematic pathways from readily available starting materials. nih.govkapnayan.com For a target molecule like this compound, this could involve exploring alternative reaction mechanisms or process technologies.

One area of advancement is the use of microchannel reactors, which allow for precise control over reaction conditions such as temperature and residence time. A patented method for the synthesis of tert-butyl bromide from tert-butanol (B103910) using a microchannel reactor achieved high conversion rates (91-97%) and selectivity (92-97%). google.com Such technology could potentially be adapted for the synthesis of other bromoalkanes to improve yield and reduce byproducts.

Another strategy involves the development of novel catalytic systems or reaction media that can steer the reaction towards the desired product. The synthesis of 1-bromo-2-methylpropane (B43306) from isobutanol using hydrobromic and sulfuric acid provides a benchmark for yield, with a reported yield of 42.9% after purification. chemicalbook.com Improving upon this yield would require novel approaches to minimize side reactions like the formation of tert-butyl bromide.

| Parameter | Traditional Synthesis (Example: Ref. chemicalbook.com) | Potential Advanced Synthesis (Example: Ref. google.com) |

|---|---|---|

| Methodology | Batch reaction in flask | Continuous flow in microchannel reactor |

| Reported Yield | ~43% (for 1-bromo-2-methylpropane) chemicalbook.com | >92% selectivity (for tert-butyl bromide) google.com |

| Reaction Time | Hours chemicalbook.com | Seconds to minutes google.com |

| Control | Less precise control over heat/mass transfer | Precise control over conditions |

Chemo- and Stereoselective Synthesis of this compound and Analogues

Chemoselectivity: This is the selective reaction of one functional group in the presence of others. In the synthesis of this compound, a key challenge is achieving selective reaction at the desired site. For instance, when reacting isobutoxide with 1-bromo-2-chloroethane, the reaction should preferentially occur at the more reactive C-Cl bond over the C-Br bond, or vice-versa depending on the specific conditions, to yield the desired product. Recent research has focused on developing methods for the chemo- and regioselective synthesis of complex molecules like polysubstituted 2-aminothiophenes. rsc.org

Stereoselectivity: This relates to the preferential formation of one stereoisomer over another. The target molecule, this compound, is achiral and therefore does not have stereoisomers. However, if synthesizing analogues with chiral centers, stereoselective methods would be crucial. mdpi.commdpi.com For example, if a chiral alcohol were used as a starting material, the synthesis would need to control the configuration at the stereocenter.

Protective Group Strategies in the Synthesis of Bromoethoxy Compounds

In complex multi-step syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. jocpr.comhighfine.com This is achieved using "protecting groups." uchicago.edu

In the synthesis of bromoethoxy compounds, a hydroxyl group might need to be protected. For example, if a starting material contains both a hydroxyl group and another functional group that needs to be modified, the hydroxyl group can be converted into a less reactive ether or ester. highfine.com

Common protecting groups for alcohols include:

Silyl (B83357) Ethers: (e.g., TMS, TES, TBS, TIPS). These are widely used due to their ease of introduction and removal. Their varying steric bulk also allows for the selective protection of less hindered hydroxyl groups. highfine.com

Alkyl Ethers: (e.g., Benzyl (B1604629) (Bn), p-Methoxybenzyl (PMB), Trityl (Tr)). These are generally stable but can be removed under specific conditions, such as catalytic hydrogenation or treatment with strong acids. highfine.com

The choice of protecting group depends on its stability to the subsequent reaction conditions and the mildness of the conditions required for its removal. jocpr.comuchicago.edu In carbohydrate chemistry, which involves polyhydroxy compounds, complex protecting group strategies are essential and have a significant impact on the reactivity and stereochemical outcome of reactions. wiley-vch.denih.gov While this compound is a relatively simple molecule, the principles of protecting group chemistry are fundamental to the synthesis of its more complex analogues.

The Crucial Role of Protecting Groups in Multi-Step Organic Synthesis

In the intricate world of multi-step organic synthesis, protecting groups are indispensable tools. wikipedia.org They are chemical moieties temporarily introduced into a molecule to mask a specific functional group, thereby preventing it from reacting in subsequent chemical transformations. wikipedia.orgorganic-chemistry.org This strategy allows for chemoselectivity, enabling chemists to target other reactive sites within the molecule. wikipedia.org

The use of protecting groups is particularly relevant in the synthesis of complex molecules that possess multiple functional groups. numberanalytics.com For instance, in the synthesis of this compound, if the starting material contained other reactive functionalities besides the hydroxyl group that is intended to form the ether, these would need to be protected. This ensures that the desired etherification reaction occurs without unintended side reactions.

A good protecting group should be easy to introduce and remove in high yields, stable under the reaction conditions of subsequent steps, and should not introduce additional reactivity to the molecule. labinsights.nlddugu.ac.in The selection of an appropriate protecting group depends on several factors, including the nature of the functional group to be protected and the conditions of the planned reactions. numberanalytics.com

Unveiling Deprotection: Methodologies in Ether Chemistry

Deprotection is the critical step of removing the protecting group to restore the original functional group. wikipedia.org In the context of ether chemistry, various methods exist to cleave the ether linkage and liberate the alcohol. The choice of deprotection strategy is contingent on the specific type of ether protecting group employed. libretexts.org

Common ether protecting groups include silyl ethers (like trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS)), benzyl ethers (Bn), and methoxymethyl (MOM) ethers. ddugu.ac.inlibretexts.orgfiveable.me Each of these requires specific conditions for removal.

| Protecting Group | Common Deprotection Reagents/Conditions |

| Silyl Ethers (e.g., TMS, TBDMS) | Fluoride ion sources (e.g., TBAF, HF), or acidic conditions. libretexts.orgthieme-connect.de |

| Benzyl Ethers (Bn) | Hydrogenolysis (e.g., H₂, Pd/C), or strong acids. organic-chemistry.org |

| Methoxymethyl (MOM) Ethers | Acidic conditions. libretexts.org |

| Tetrahydropyranyl (THP) Ethers | Acidic conditions, or reagents like LiCl/H₂O in DMSO. acs.orgmasterorganicchemistry.com |

| β-(trimethylsilyl)ethoxymethyl (SEM) Ethers | Fluoride ions or Lewis acids. acs.org |

| Allyl Ethers | Palladium catalysts, or isomerization followed by acidic hydrolysis. tandfonline.comorganic-chemistry.org |

The development of mild and selective deprotection methods is a continuous area of research in organic synthesis. For example, a method for the deprotection of allyl ethers using dimethylsulfoxide and a catalytic amount of sodium iodide has been reported to be efficient and inexpensive. tandfonline.com Similarly, the use of lithium chloride and water in DMSO provides a mild way to cleave tetrahydropyranyl (THP) ethers. acs.org

Embracing Sustainability: Green Chemistry in Bromoalkyl Ether Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mun.ca These principles are increasingly being applied to the synthesis of bromoalkyl ethers like this compound to enhance sustainability.

Maximizing Atom Economy in Production

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. nih.govnumberanalytics.com In an ideal, 100% atom-economical reaction, all the atoms of the reactants are found in the desired product, resulting in no waste. jk-sci.com

The Williamson ether synthesis, a common method for preparing ethers, can have varying degrees of atom economy depending on the reagents used. wikipedia.orgmasterorganicchemistry.com To improve the atom economy in the synthesis of this compound, strategies such as using catalytic reactions and avoiding the use of stoichiometric reagents that are not fully incorporated into the final product are crucial. youtube.com For instance, developing catalytic methods that minimize the formation of byproducts would significantly enhance the atom economy of the process. jk-sci.com

The Quest for Benign Solvent Systems

Solvents play a critical role in chemical reactions, but many common organic solvents are toxic and environmentally harmful. scienceinschool.org Green chemistry encourages the use of safer solvents and auxiliaries. numberanalytics.comacs.org For the synthesis of bromoalkyl ethers, which often involves nucleophilic substitution reactions, the choice of solvent can significantly impact reaction rates and pathways. solubilityofthings.comnumberanalytics.com

Traditionally, polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) are used in Williamson ether synthesis to facilitate the reaction. wikipedia.org However, these solvents have associated health and environmental concerns. Research is focused on finding more benign alternatives. acsgcipr.org Water, being non-toxic and readily available, is an ideal green solvent, and methods are being developed to conduct ether synthesis in aqueous media, often with the aid of surfactants. researchgate.net Other safer alternatives include ethanol (B145695), isopropanol, and ethyl acetate (B1210297). thecalculatedchemist.com

| Conventional Solvents | Greener Alternatives |

| Dichloromethane | Ethyl acetate thecalculatedchemist.com |

| Dimethylformamide (DMF) | Water (with surfactants) researchgate.net, Cyrene |

| Acetonitrile | Water, Ethanol thecalculatedchemist.com |

| Benzene | Toluene, Heptane thecalculatedchemist.com |

Preventing and Minimizing Waste in Synthesis Protocols

Waste prevention is the cornerstone of green chemistry. skpharmteco.comlibretexts.org It is more desirable to prevent the formation of waste than to treat or clean it up after it has been created. numberanalytics.com In the synthesis of this compound, waste can be generated from byproducts, unreacted starting materials, and the use of excess reagents and solvents.

Strategies to minimize waste include:

Optimizing reaction conditions: Fine-tuning temperature, pressure, and reaction times can increase product yield and reduce the formation of byproducts.

Using catalytic processes: Catalysts are used in small amounts and can be recycled, reducing the amount of waste generated compared to stoichiometric reagents. youtube.com

Implementing source reduction: This involves changing practices and processes to reduce or eliminate the generation of hazardous materials from the outset. lsuhsc.edu This can include substituting hazardous chemicals with less toxic alternatives. ecu.edu

Proper waste segregation: Separating different types of waste streams can make recycling and disposal more efficient and less costly. ecu.eduyale.edu For example, halogenated organic waste should be collected separately. ecu.edu

By adopting these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Reaction Mechanisms and Kinetics of 1 2 Bromoethoxy 2 Methylpropane

Nucleophilic Substitution Reactions (SN1 and SN2) of the Bromoethoxy Moiety

Nucleophilic substitution reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile. These reactions for 1-(2-bromoethoxy)-2-methylpropane can theoretically proceed through either an SN1 or SN2 mechanism, though one is heavily favored.

The displacement of bromine in this compound is central to its substitution reactions. The carbon-bromine bond is polar, with the carbon atom being electrophilic and thus susceptible to attack by electron-rich species known as nucleophiles. echemi.com

The two primary mechanisms for this displacement are the SN1 and SN2 pathways. The key distinction lies in the timing of the bond-breaking (C-Br) and bond-forming (C-Nucleophile) steps. masterorganicchemistry.com For a primary alkyl halide like this compound, the SN2 mechanism is generally the preferred pathway. masterorganicchemistry.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. echemi.com The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, making it a bimolecular reaction. echemi.com

In contrast, an SN1 reaction is a two-step process initiated by the spontaneous dissociation of the C-Br bond to form a carbocation intermediate. youtube.comchemist.sg This is the slow, rate-determining step. The carbocation is then rapidly attacked by the nucleophile. youtube.com The rate of an SN1 reaction depends only on the concentration of the alkyl halide, classifying it as a unimolecular reaction. rsc.orglibretexts.org

Should an SN1 reaction occur, it would proceed through the formation of a carbocation intermediate after the departure of the bromide ion. amherst.edu In the case of this compound, this would result in a primary carbocation. Carbocations are electron-deficient species and their stability is a crucial factor in determining the feasibility of the SN1 pathway. masterorganicchemistry.com

The stability of carbocations is influenced by several factors, primarily the number of attached alkyl groups that can donate electron density through inductive effects and hyperconjugation. libretexts.orglibretexts.org Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations, which are highly unstable. masterorganicchemistry.comlibretexts.orglibretexts.org This instability is because primary carbocations have only one alkyl group to help disperse the positive charge. libretexts.org The high energy of the primary carbocation intermediate makes the activation energy for the SN1 pathway prohibitively high for most primary alkyl halides under typical conditions. youtube.comoregonstate.edu

| Carbocation Type | Structure | Relative Stability | Reason for Stability |

|---|---|---|---|

| Tertiary (3°) | (CH₃)₃C⁺ | Most Stable | Stabilized by three electron-donating alkyl groups (inductive effect and hyperconjugation). libretexts.orglibretexts.org |

| Secondary (2°) | (CH₃)₂CH⁺ | Intermediate Stability | Stabilized by two electron-donating alkyl groups. libretexts.org |

| Primary (1°) | CH₃CH₂⁺ | Low Stability | Stabilized by only one electron-donating alkyl group. libretexts.org |

| Methyl | CH₃⁺ | Least Stable | No alkyl groups to provide stabilization. libretexts.org |

The SN2 reaction proceeds through a single transition state rather than an intermediate. echemi.com In this transition state for this compound, the central carbon atom is momentarily bonded to both the incoming nucleophile and the departing bromine atom, resulting in a trigonal bipyramidal geometry. masterorganicchemistry.com The reaction is characterized by a "backside attack," where the nucleophile approaches the carbon atom from the side opposite the leaving group. masterorganicchemistry.com

A critical factor influencing the rate of an SN2 reaction is steric hindrance around the reaction center. quora.com Bulky groups attached to or near the electrophilic carbon can impede the approach of the nucleophile, slowing down or preventing the reaction. masterorganicchemistry.comquora.com While the carbon atom bearing the bromine in this compound is primary, the presence of the somewhat bulky isobutoxy group could have a minor retarding effect on the reaction rate compared to simpler primary alkyl halides like bromoethane.

Elimination Reactions (E1 and E2) Competing with Substitution

Elimination reactions are common competing pathways for alkyl halides, leading to the formation of alkenes. These reactions can occur via E1 (unimolecular) or E2 (bimolecular) mechanisms. libretexts.org

Elimination reactions of this compound would involve the removal of the bromine atom and a hydrogen atom from the adjacent carbon, forming a double bond.

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, simultaneously forming a π-bond and ejecting the bromide ion. chemguide.uk This pathway is favored by strong bases. libretexts.org The rate of the E2 reaction is dependent on the concentrations of both the alkyl halide and the base. chemguide.uk For this compound, a strong base like ethoxide could facilitate an E2 reaction to yield 1-isobutoxyethene. wikimedia.org

The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation. masterorganicchemistry.com In a subsequent step, a weak base removes a proton from a carbon adjacent to the positively charged carbon to form the alkene. youtube.com Because this pathway relies on the formation of a carbocation, it is generally disfavored for primary alkyl halides like this compound due to the instability of the primary carbocation. libretexts.orgstackexchange.com

The competition between substitution and elimination is primarily governed by the reaction conditions. Several factors determine whether SN1/E1 or SN2/E2 pathways will dominate.

Nature of the Nucleophile/Base: Strong, sterically hindered bases (like potassium tert-butoxide) favor E2 elimination. Strong, unhindered nucleophiles/bases (like hydroxide (B78521) or methoxide) can lead to both SN2 and E2 products, with the ratio depending on other factors. youtube.comlibretexts.org Weak nucleophiles/bases (like water or ethanol) favor SN1 and E1 pathways, but these are unlikely for this primary substrate. libretexts.org

Reaction Temperature: Higher temperatures generally favor elimination over substitution. masterorganicchemistry.com Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures.

Solvent: Polar aprotic solvents (like acetone (B3395972) or DMSO) are known to favor SN2 reactions. masterorganicchemistry.com Polar protic solvents (like water or ethanol) can stabilize the carbocation intermediate, thus favoring SN1/E1 pathways, but they can also act as the nucleophile or base. youtube.com

Substrate Structure: As discussed, primary alkyl halides strongly favor SN2 reactions. Tertiary halides favor SN1/E1 reactions due to carbocation stability and steric hindrance that blocks SN2. rsc.orgquora.com

| Factor | Favors SN2 | Favors E2 | Favors SN1/E1 |

|---|---|---|---|

| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary > Primary | Tertiary > Secondary (Primary is highly disfavored) rsc.orgyoutube.com |

| Nucleophile/Base | Strong, unhindered nucleophile (e.g., I⁻, CN⁻, CH₃S⁻) youtube.com | Strong, bulky base (e.g., t-BuOK) masterorganicchemistry.com | Weak nucleophile/base (e.g., H₂O, ROH) libretexts.org |

| Solvent | Polar aprotic (e.g., Acetone, DMSO) masterorganicchemistry.com | Less critical, but often run in the conjugate acid of the base (e.g., ethanol (B145695) for ethoxide) | Polar protic (e.g., H₂O, ROH) libretexts.org |

| Temperature | Lower temperatures | Higher temperatures masterorganicchemistry.com | Higher temperatures favor E1 over SN1 masterorganicchemistry.com |

Solvent Effects on Reactivity and Selectivity in Reactions of this compound

The rate of SN1 reactions is profoundly affected by the polarity and protic nature of the solvent. researchgate.netelectronicsandbooks.com Polar protic solvents, such as water and alcohols, are characterized by their ability to form hydrogen bonds and possess a significant dipole moment. youtube.com In contrast, polar aprotic solvents, like acetone or dimethyl sulfoxide (B87167) (DMSO), have a considerable dipole moment but lack the ability to donate hydrogen bonds. youtube.com

For this compound, which reacts through an SN1 pathway, polar protic solvents are particularly effective at accelerating the reaction rate. researchgate.netacs.org This is attributed to their ability to stabilize both the carbocation intermediate and the leaving group (bromide ion) through solvation. nih.gov The hydrogen bonding capability of polar protic solvents effectively solvates the leaving group as it departs, and the solvent's polarity stabilizes the resulting tertiary carbocation. acs.orgnih.gov This stabilization lowers the activation energy of the rate-determining step, which is the formation of the carbocation, thereby increasing the reaction rate. acs.org

Conversely, while polar aprotic solvents can dissolve the substrate, they are less effective at stabilizing the carbocation intermediate and the leaving group compared to their protic counterparts. youtube.com The lack of hydrogen bonding means they cannot as effectively solvate the anionic leaving group. youtube.com Consequently, the solvolysis of tertiary alkyl halides like this compound is generally slower in polar aprotic solvents.

To illustrate the profound impact of the solvent on the rate of solvolysis of a tertiary bromoalkane, the following table presents kinetic data for the closely related compound, tert-butyl bromide. The data, presented as the logarithm of the first-order rate constant (log k), demonstrates the significant rate enhancement observed in polar protic solvents compared to aprotic ones.

| Solvent | Solvent Type | log k (s⁻¹) at 298 K |

|---|---|---|

| Water | Polar Protic | -2.89 |

| Methanol | Polar Protic | -5.93 |

| Ethanol | Polar Protic | -6.71 |

| Acetone | Polar Aprotic | -9.52 |

| Acetonitrile (B52724) | Polar Aprotic | -8.98 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | -7.57 |

Note: Data is for tert-butyl bromide, a structural analog of this compound, and is sourced from publicly available research. researchgate.net

While specific computational studies on this compound are not widely available, computational models for the solvolysis of tertiary alkyl halides, such as tert-butyl chloride, provide significant insights into solvent-mediated reaction dynamics. rsc.org These models often employ a combination of quantum mechanics (QM) for the reacting species and molecular mechanics (MM) for the surrounding solvent molecules (QM/MM methods).

These computational approaches allow for the detailed examination of the transition state structure and the explicit interactions between the substrate and individual solvent molecules. Studies have shown that for SN1 reactions, the transition state is highly dipolar. researchgate.netrsc.org Computational models can quantify the stabilization energy provided by the solvent shell to this polar transition state.

Furthermore, these models can dissect the contributions of different types of solvent interactions. For polar protic solvents, computational studies can model the specific hydrogen bonds formed between the solvent and the leaving group, as well as the electrostatic stabilization of the developing carbocation. By simulating the reaction in different solvent environments, these models can predict reaction rates and provide a molecular-level understanding of why certain solvents accelerate the reaction more than others. The Grunwald-Winstein equation is a classic empirical model that correlates the rate of solvolysis with the ionizing power of the solvent (Y value), and modern computational methods help to provide a theoretical underpinning for such relationships. researchgate.netwikipedia.org

Retrosynthetic Analysis of 1 2 Bromoethoxy 2 Methylpropane and Its Derivatives

Disconnection Strategies for Ether and Alkyl Halide Functionalities

The primary functional groups in the target molecule, 1-(2-bromoethoxy)-2-methylpropane, are an ether and an alkyl halide. The most logical disconnection strategy for an ether is the cleavage of the carbon-oxygen (C-O) bond. lkouniv.ac.inslideshare.net This approach is based on the well-established Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. lkouniv.ac.in Therefore, disconnecting the C-O bond in this compound suggests two possible sets of synthons, which are idealized fragments that may not exist in reality but represent the reactive species. chemistnotes.comwikipedia.org

The first disconnection (Path A) breaks the bond between the ethoxy oxygen and the isobutyl group, leading to an isobutoxy cation and a 2-bromoethoxide anion. The second disconnection (Path B) cleaves the bond between the oxygen and the bromoethyl group, yielding an isobutoxide anion and a 2-bromoethyl cation.

For the alkyl halide functionality, the carbon-bromine (C-Br) bond is the key site for disconnection. This disconnection points towards precursors that can be used to introduce the bromine atom, such as an alcohol that can be converted to the corresponding bromide.

Table 1: Disconnection Strategies for this compound

| Disconnection | Bond Cleaved | Resulting Synthons |

| Ether C-O (Path A) | Isobutyl-O | Isobutyl cation and 2-bromoethoxide anion |

| Ether C-O (Path B) | O-Bromoethyl | Isobutoxide anion and 2-bromoethyl cation |

| Alkyl Halide C-Br | C-Br | 2-hydroxyethyl isobutyl ether cation and bromide anion |

Functional Group Interconversions (FGIs) for Precursor Identification

Functional group interconversion (FGI) is a crucial step in retrosynthetic analysis that involves converting one functional group into another to identify more suitable precursors. lkouniv.ac.infiveable.me In the context of this compound, FGI is particularly useful for identifying the starting materials that will lead to the desired synthons.

Considering the alkyl halide, a common FGI is the conversion of an alcohol to an alkyl bromide. Therefore, the 2-bromoethyl group can be retrosynthetically derived from a 2-hydroxyethyl group. This suggests that a key precursor could be 2-(isobutoxy)ethanol. This alcohol can then be subjected to a bromination reaction to yield the target molecule.

Similarly, the ether linkage can be formed through various reactions, and FGI can help in selecting the most efficient route. For instance, if starting with isobutyl alcohol and ethylene (B1197577) oxide, an acid-catalyzed ring-opening of the epoxide would lead to the formation of 2-(isobutoxy)ethanol, which can then be brominated.

Table 2: Key Functional Group Interconversions

| Target Functional Group | Precursor Functional Group | Transformation |

| Alkyl Bromide (-Br) | Alcohol (-OH) | Bromination (e.g., using PBr₃ or HBr) |

| Ether (-O-) | Alcohol (-OH) and Alkyl Halide (-X) | Williamson Ether Synthesis |

| Ether (-O-) | Alcohol (-OH) and Epoxide | Acid or Base-catalyzed Ring Opening |

Synthetic Equivalents and Synthons for Retrosynthetic Pathways

Synthons are idealized, charged fragments resulting from a disconnection, while synthetic equivalents are the real chemical reagents that correspond to these synthons. chemistnotes.comwikipedia.orglibretexts.org Identifying appropriate synthetic equivalents is essential for translating the retrosynthetic plan into a practical laboratory synthesis.

Following the disconnection strategies outlined above, we can identify the corresponding synthons and their synthetic equivalents.

For Path A , the isobutyl cation synthon can be represented by the synthetic equivalent isobutyl bromide or isobutyl tosylate. The 2-bromoethoxide anion synthon would be derived from 2-bromoethanol (B42945).

For Path B , the isobutoxide anion synthon is readily available from isobutyl alcohol by treatment with a strong base like sodium hydride. The 2-bromoethyl cation synthon is more challenging to generate directly. A more practical synthetic equivalent would be a molecule with a good leaving group on one carbon and the bromine on the other, such as 1,2-dibromoethane (B42909) or 2-bromoethyl tosylate.

A more convergent approach involves the FGI of the bromo group to a hydroxyl group, leading to the precursor 2-(isobutoxy)ethanol. The disconnection of this precursor's ether bond leads to an isobutoxide anion and an ethylene oxide cation synthon. The synthetic equivalent for the isobutoxide anion is isobutyl alcohol, and for the ethylene oxide cation synthon, it is ethylene oxide itself.

Table 3: Synthons and Corresponding Synthetic Equivalents

| Synthon | Synthetic Equivalent |

| Isobutyl cation | Isobutyl bromide, Isobutyl tosylate |

| 2-Bromoethoxide anion | 2-Bromoethanol |

| Isobutoxide anion | Isobutyl alcohol |

| 2-Bromoethyl cation | 1,2-Dibromoethane, 2-Bromoethyl tosylate |

| Ethylene oxide cation | Ethylene oxide |

Optimization of Retrosynthetic Routes for Scalable Production

For the scalable production of this compound, the chosen retrosynthetic route must be efficient, cost-effective, and safe. Comparing the potential synthetic pathways reveals that the route proceeding through the intermediate 2-(isobutoxy)ethanol is likely the most optimal for large-scale synthesis.

The synthesis starting from isobutyl alcohol and ethylene oxide is highly convergent and utilizes readily available and relatively inexpensive starting materials. The acid-catalyzed ring-opening of ethylene oxide by isobutyl alcohol is a well-established and high-yielding reaction. The subsequent bromination of the resulting 2-(isobutoxy)ethanol can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

In contrast, the Williamson ether synthesis approach (Path B) using isobutyl alcohol and 1,2-dibromoethane might suffer from lower yields due to potential side reactions, such as elimination and the formation of di-isobutoxyethane as a byproduct. Path A, reacting isobutyl bromide with 2-bromoethanol, can also be problematic due to the potential for the alkoxide of 2-bromoethanol to react with another molecule of itself.

Therefore, the optimized retrosynthetic route for scalable production would be:

Retrosynthetic Step 1 (FGI): this compound is disconnected to 2-(isobutoxy)ethanol and a bromine source.

Retrosynthetic Step 2 (Ether Disconnection): 2-(isobutoxy)ethanol is disconnected to isobutyl alcohol and ethylene oxide.

This route offers a clear and efficient path to the target molecule, minimizing the number of steps and utilizing robust and well-understood chemical transformations, making it suitable for industrial-scale production. nih.gov

Applications and Derivatization in Advanced Organic Synthesis

1-(2-bromoethoxy)-2-methylpropane as a Precursor in Multi-Step Synthesis

In the architecture of complex organic molecules, 2-(2-bromoethoxy)-2-methylpropane (B1280096) serves as a valuable building block. The primary carbon-bromine bond is susceptible to nucleophilic attack, while the tert-butoxy (B1229062) group acts as a robust, acid-labile protecting group for a latent hydroxyl function. This dual functionality allows for sequential and controlled modifications in multi-step synthesis pathways. youtube.comvapourtec.com

The primary alkyl halide moiety of 2-(2-bromoethoxy)-2-methylpropane is an excellent electrophile for Williamson ether synthesis. Reaction with various alkoxides or phenoxides results in the displacement of the bromide ion, leading to the formation of more complex ethers. The bulky tert-butoxy group remains intact during this process, effectively protecting the ethanol (B145695) backbone.

For example, reacting 2-(2-bromoethoxy)-2-methylpropane with sodium phenoxide would yield 1-(tert-butoxy)-2-phenoxyethane. Subsequently, if desired, the tert-butyl group can be cleaved under acidic conditions (e.g., using trifluoroacetic acid or aqueous phosphoric acid) to unmask the primary alcohol, yielding 2-phenoxyethanol. organic-chemistry.orgorganic-chemistry.org This strategy allows for the introduction of an ethylene (B1197577) glycol-type linker with one end protected, enabling selective reaction at the other terminus.

The synthesis of complex alcohols can also be achieved directly. Treating 2-(2-bromoethoxy)-2-methylpropane with a hydroxide (B78521) source under conditions favoring substitution will produce 2-(tert-butoxy)ethanol. This compound itself is a useful solvent and synthetic intermediate. guidechem.com

The construction of functionalized heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. 2-(2-bromoethoxy)-2-methylpropane serves as a key reagent for introducing the tert-butoxyethyl side-chain onto a heterocyclic core. This is typically achieved by N-alkylation or S-alkylation of the parent heterocycle.

Research has demonstrated the synthesis of complex heterocyclic systems, such as pyrrolidines, piperidines, and various thio-heterocycles, through the reaction of appropriate precursors with alkyl halides. researchgate.netnih.gov For instance, the nitrogen atom of an imidazole (B134444) or the sulfur atom of a mercaptobenzothiazole can act as a nucleophile, attacking the primary carbon of 2-(2-bromoethoxy)-2-methylpropane to displace the bromide. This reaction appends the protected hydroxyethyl (B10761427) chain to the heterocycle. This moiety can be crucial for modulating properties like solubility or providing a handle for further synthetic elaboration after deprotection. nih.gov A continuous-flow, three-step synthesis of 2-(azidomethyl)oxazoles has been developed which proceeds through a 2-(bromomethyl)oxazole intermediate, highlighting the utility of such bromo-precursors in efficient heterocyclic synthesis. nih.gov

Formation of Novel Derivatives of this compound

The chemical reactivity of the bromoethoxy moiety allows for the generation of a diverse library of derivatives through various substitution and coupling reactions.

The primary alkyl bromide in 2-(2-bromoethoxy)-2-methylpropane is highly amenable to bimolecular nucleophilic substitution (SN2) reactions. libretexts.org This pathway allows for the efficient and stereospecific introduction of a wide array of functional groups by displacing the bromide ion with various nucleophiles. This versatility makes it a valuable starting material for creating compounds with tailored chemical properties.

The table below outlines several potential substitution reactions to form new derivatives.

Interactive Table: Substitution Reactions of 2-(2-bromoethoxy)-2-methylpropane

| Nucleophile | Typical Reagent | Product Name | Resulting Functional Group |

|---|---|---|---|

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | 1-Azido-2-(tert-butoxy)ethane | Azide |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 3-(tert-butoxy)propanenitrile | Nitrile |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 1-(tert-Butoxy)-2-(phenylthio)ethane | Thioether |

| Iodide (I⁻) | Sodium Iodide (NaI) in Acetone (B3395972) | 1-(tert-Butoxy)-2-iodoethane | Alkyl Iodide |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 2-(tert-Butoxy)ethanol | Alcohol |

These reactions demonstrate the conversion of the starting bromide into azides for click chemistry, nitriles that can be hydrolyzed to carboxylic acids, and thioethers for further elaboration in medicinal chemistry. nih.govnih.gov

Beyond simple substitution, the bromoethoxy group can participate in more complex carbon-carbon and carbon-heteroatom bond-forming reactions. While the direct use of primary alkyl bromides in traditional cross-coupling reactions like Suzuki or Heck can be challenging, modern advancements have expanded their scope.

A particularly powerful strategy involves the conversion of the bromide to a more reactive intermediate. For example, as noted previously, the bromide can be converted to an azide. nih.gov This azide derivative, 1-azido-2-(tert-butoxy)ethane, is an ideal partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regiospecific coupling with terminal alkynes to form highly stable 1,2,3-triazole rings, which are valuable linkers in drug discovery and materials science.

Exploration in Materials Science Research

The unique combination of a bulky, lipophilic tert-butyl group and a polarizable carbon-bromine bond gives 2-(2-bromoethoxy)-2-methylpropane interesting properties for materials science applications.

One documented application is its use as a "cavity solvent" for the extraction of fullerenes and other organic compounds from crystalline structures. cymitquimica.com This suggests its potential utility in the processing and purification of carbon nanomaterials, where selective solvation is key.

Furthermore, alkyl bromides are widely used as initiators in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). While its isomer, 2-bromo-2-methylpropane (B165281) (tert-butyl bromide), is a common ATRP initiator, 2-(2-bromoethoxy)-2-methylpropane could theoretically be used to synthesize polymers with tert-butoxyethyl side chains. multichemexports.comsigmaaldrich.com These side chains could later be deprotected under acidic conditions to yield polymers with pendant hydroxyethyl groups, transforming a hydrophobic polymer into a hydrophilic one. This post-polymerization modification is a powerful tool for creating smart materials that respond to environmental stimuli or for creating functional surfaces for biomedical applications.

Potential in Bio-conjugation and Medicinal Chemistry Scaffolds (Chemical Synthesis Focus)

The bromoethoxy group is a versatile linker in the design of biologically active molecules. researchgate.netnih.govchemrxiv.org

In medicinal chemistry, a linker or spacer is a chemical moiety that connects two or more different parts of a molecule, such as a pharmacophore (the active part of a drug) and a group that enhances solubility or targets a specific cell type. researchgate.netnih.gov The bromoethoxy unit can function as a stable and flexible linker. The ether bond is generally resistant to biological degradation, and the two-carbon chain provides a defined separation between the connected molecular fragments. The terminal bromine atom serves as a reactive site for attaching the linker to a target molecule, often via nucleophilic substitution reactions. youtube.comstackexchange.comlibretexts.org

This approach is particularly relevant in the development of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to bring a target protein and an E3 ligase into close proximity, leading to the degradation of the target protein. nih.govdomainex.co.uk The linker's length and flexibility are critical for the PROTAC's efficacy.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how changes in a molecule's structure affect its biological activity. nih.govresearchgate.net The synthesis of a library of analogues based on a lead compound is a key part of this process.

Starting with a molecule containing the this compound scaffold, a variety of analogues could be synthesized to explore the SAR. For example, the isobutyl group could be replaced with other alkyl or aryl groups to probe the effect of steric bulk and electronics on activity. The two-carbon ether chain could be lengthened or shortened to investigate the optimal distance between different parts of the molecule. The bromine atom could be substituted with other halogens (chlorine, iodine) to modulate the reactivity of the linker. These systematic modifications allow medicinal chemists to build a detailed understanding of the structural requirements for biological activity, guiding the design of more potent and selective drug candidates. nih.govresearchgate.netresearchgate.net

Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques in Elucidating Molecular Structure and Purity

Spectroscopic methods are indispensable for confirming the identity and purity of 1-(2-bromoethoxy)-2-methylpropane by providing detailed information about its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals that correspond to the different proton environments within the molecule. The integrated signal intensities, chemical shifts, and spin-spin splitting patterns provide definitive evidence for the compound's structure. The spectrum is expected to show three distinct sets of signals with an integration ratio of 6:2:1, corresponding to the six equivalent protons of the two methyl groups, the two protons of the ethylidene group adjacent to the bromine, and the single proton on the methine carbon, respectively. docbrown.infodocbrown.info The chemical shifts are influenced by the electronegativity of the neighboring atoms, with protons closer to the electronegative bromine and oxygen atoms appearing at a lower field. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in this compound. Due to the molecule's symmetry, the spectrum is expected to show three distinct signals. docbrown.info These signals correspond to the two equivalent methyl carbons, the ethylidene carbon bonded to the bromine, and the methine carbon. docbrown.info The chemical shifts of these carbons are also influenced by the electronegativity of the attached atoms. docbrown.info

A summary of the expected ¹H and ¹³C NMR spectral data for this compound is presented below:

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration |

| (CH₃)₂CH- | ~1.0 | Doublet | 6H |

| -CH₂Br | ~3.4 | Doublet | 2H |

| -OCH- | ~3.5 | Multiplet | 1H |

| ¹³C NMR | Chemical Shift (ppm) |

| (CH₃)₂- | ~19 |

| -CH₂Br | ~35 |

| -OCH- | ~75 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which aids in structural confirmation. When subjected to mass spectrometry, the molecule is ionized, and the resulting molecular ion and fragment ions are detected.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity. docbrown.infoyoutube.com

The fragmentation pattern provides further structural information. Common fragmentation pathways involve the cleavage of the C-Br bond and the C-O bond. The base peak in the mass spectrum is often the most stable carbocation that can be formed. For this compound, a prominent peak at m/z 57, corresponding to the tert-butyl cation [(CH₃)₃C]⁺, is expected. docbrown.info Other significant fragments may arise from the loss of a bromoethoxy group or other rearrangements.

| Ion | m/z | Identity |

| [M]⁺ | 180/182 | Molecular Ion |

| [M-CH₃]⁺ | 165/167 | Loss of a methyl group |

| [C₄H₉]⁺ | 57 | tert-butyl cation |

| [CH₂CH₂Br]⁺ | 107/109 | Bromoethyl cation |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds.

The key characteristic absorption bands in the IR spectrum of this compound include:

C-H stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ are characteristic of C-H bonds in the alkyl groups. docbrown.info

C-O stretching: A strong absorption band in the region of 1050-1150 cm⁻¹ indicates the presence of the ether linkage (C-O-C).

C-Br stretching: The absorption due to the carbon-bromine bond is typically observed in the fingerprint region, around 500-600 cm⁻¹. docbrown.info

The absence of strong absorptions in the regions corresponding to other functional groups, such as hydroxyl (-OH) or carbonyl (C=O), confirms the purity of the compound. The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) can also be used for identification by comparing it to a reference spectrum. docbrown.info

| Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2850-3000 |

| C-O (ether) | Stretching | 1050-1150 |

| C-Br | Stretching | 500-600 |

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for the purification of this compound and for the quantitative analysis of its purity.

Gas chromatography (GC) is a primary method for assessing the purity of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the components of the sample between the mobile gas phase and the stationary phase.

A pure sample of this compound will show a single major peak in the gas chromatogram. The retention time of this peak is a characteristic property of the compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). The area of the peak is proportional to the amount of the compound, allowing for quantitative analysis of its purity. The presence of other peaks would indicate the presence of impurities. GC can be coupled with a mass spectrometer (GC-MS) to identify these impurities by their mass spectra. ijpsr.com

High-performance liquid chromatography (HPLC) can also be used for the analysis and purification of this compound, particularly for less volatile impurities or when derivatization is employed. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase.

The separation is based on the differential interaction of the sample components with the stationary phase. For a non-polar compound like this compound, reversed-phase HPLC is often used, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water). Similar to GC, a pure sample will exhibit a single major peak, and the peak area can be used for quantitative analysis. HPLC is also a valuable tool for monitoring the progress of reactions involving this compound by analyzing the disappearance of the starting material and the appearance of the product over time. sielc.com

Kinetic Studies and Reaction Progress Monitoring

Kinetic studies are fundamental to understanding the rate at which a reaction proceeds and the factors that influence it. For reactions involving this compound, these studies provide deep insights into the reaction mechanism.

To gain a more detailed understanding of reaction mechanisms, chemists employ real-time analysis techniques. These methods allow for the continuous monitoring of species concentrations throughout the reaction, providing a dynamic view of the process. rsc.org This approach can help identify transient intermediates and supports the development of detailed kinetic models. rsc.orgnih.gov

For reactions involving this compound, which often proceed via nucleophilic substitution, several in-situ spectroscopic techniques can be applied:

In-situ Infrared (IR) Spectroscopy: This technique can monitor the disappearance of the C-Br bond vibration of the starting material and the appearance of new vibrational bands corresponding to the product.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. By acquiring NMR spectra at regular intervals, one can quantify the concentrations of the reactant, product, and any observable intermediates, offering a clear picture of the reaction's progress. chemrxiv.org

In-situ Mass Spectrometry (MS): This allows for the direct detection of ions in the reaction mixture, which can be invaluable for identifying key intermediates and understanding the reaction pathway.

The data gathered from these real-time techniques are crucial for constructing accurate kinetic models and validating proposed reaction mechanisms. rsc.org For example, in a Williamson ether synthesis involving this compound, real-time monitoring could distinguish between the desired O-alkylation and potential side reactions. rsc.orgresearchgate.net

The reactions of this compound, a primary alkyl halide, with nucleophiles are characteristic of bimolecular nucleophilic substitution (SN2) reactions. masterorganicchemistry.commasterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. pharmaguideline.comlibretexts.org

The rate law for such a reaction can be expressed as: Rate = k[R-Br][Nu⁻] where:

[R-Br] is the concentration of this compound.

[Nu⁻] is the concentration of the nucleophile.

k is the second-order rate constant. numberanalytics.com

To determine the reaction orders and the rate constant, a series of experiments are typically conducted where the initial concentration of one reactant is varied while the other is held constant. The initial rate of the reaction is then measured for each experiment.

Table 2: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile (Nu⁻)

| Experiment | Initial [R-Br] (mol/L) | Initial [Nu⁻] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This is an interactive table. You can sort and filter the data.

From the data in Table 2:

Comparing experiments 1 and 2, doubling the concentration of this compound while keeping the nucleophile concentration constant doubles the initial rate. This indicates that the reaction is first order with respect to the alkyl halide.

Comparing experiments 1 and 3, doubling the concentration of the nucleophile while keeping the alkyl halide concentration constant doubles the initial rate. This shows that the reaction is first order with respect to the nucleophile.

The determination of reaction orders and rate constants provides quantitative data that is essential for optimizing reaction conditions and for a fundamental understanding of the reactivity of this compound. rsc.org

Theoretical and Computational Chemistry Studies of 1 2 Bromoethoxy 2 Methylpropane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electron distribution, orbital energies, and reactivity patterns. These calculations provide a theoretical framework for predicting chemical behavior.

Energy Landscape and Transition State Calculations

No published studies were found that detail the energy landscape or transition state calculations for reactions involving 1-(2-bromoethoxy)-2-methylpropane. Such studies would be invaluable for understanding its reaction mechanisms, for instance, in nucleophilic substitution reactions where the bromide ion acts as a leaving group. These calculations would typically involve mapping the potential energy surface to identify minima corresponding to reactants and products, and saddle points corresponding to transition states.

Conformational Analysis of this compound

A thorough conformational analysis of this compound using quantum chemical methods has not been reported in the scientific literature. Such an analysis would identify the most stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them. Key dihedral angles, such as the O-C-C-Br and C-O-C-C torsions, would be systematically varied to locate all low-energy conformers. This information is crucial as the reactivity and physical properties of a molecule can be significantly influenced by its preferred conformation.

Molecular Dynamics Simulations for Mechanistic Understanding

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and can provide detailed insights into reaction mechanisms in solution. These simulations model the atomic motions of the solute and solvent molecules over time, offering a dynamic picture of chemical processes.

Currently, there are no available MD simulation studies specifically investigating this compound. Such simulations could elucidate, for example, the role of solvent molecules in stabilizing intermediates and transition states during its reactions, or provide insights into the dynamics of its conformational changes.

Predictive Modeling of Reaction Outcomes and Selectivity

Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) approaches, is a rapidly growing field in chemistry. These models are trained on large datasets of known reactions to predict the outcomes and selectivity of new, unstudied reactions.

No predictive models specifically trained on or applied to the reactions of this compound have been found in the literature. Developing such a model would require a substantial amount of experimental data on its reactivity with a diverse set of reactants, which is currently not publicly available.

Q & A

Basic Research Question

- NMR : ¹H NMR (δ ~3.4 ppm for CH₂Br, δ ~1.2 ppm for methyl groups) .

- Mass Spectrometry : ESI-MS confirms molecular ion peak at m/z 167.04 (M+H⁺) .

- Elemental Analysis : Validate Br content (theoretical: 47.6%) .

How do structural analogs of this compound compare in reactivity?

Advanced Research Question

Methodological Insight : Hammett constants (σ) predict substituent effects on reaction rates. For example, electron-withdrawing groups (e.g., -Br) enhance electrophilicity at the β-carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.